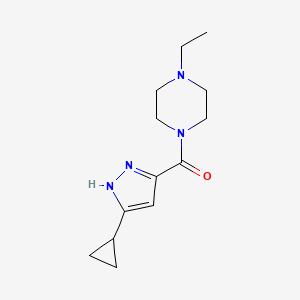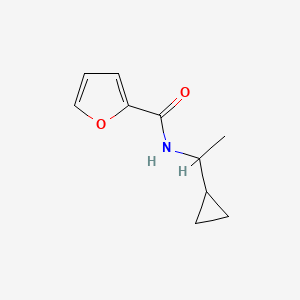
N-(1-cyclopropylethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)furan-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of cancer, particularly in the treatment of solid tumors.
Mécanisme D'action
N-(1-cyclopropylethyl)furan-2-carboxamide works by inhibiting RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA. This leads to a reduction in the production of ribosomes, which are essential for the growth and proliferation of cancer cells. This compound has been found to be particularly effective in the treatment of cancer cells with high levels of ribosomal DNA transcription.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit ribosomal DNA transcription, leading to a reduction in the production of ribosomes. This leads to a reduction in the growth and proliferation of cancer cells. This compound has also been found to induce DNA damage, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyclopropylethyl)furan-2-carboxamide in lab experiments is that it has been extensively studied in preclinical models, and has shown promising results in the treatment of cancer. Another advantage is that it has been found to be particularly effective in the treatment of solid tumors, which are often resistant to traditional chemotherapy treatments. One limitation of using this compound in lab experiments is that it is a small molecule inhibitor, which can be difficult to target specifically to cancer cells.
Orientations Futures
There are a number of future directions for the study of N-(1-cyclopropylethyl)furan-2-carboxamide. One direction is to further explore its potential therapeutic applications in the treatment of cancer. Another direction is to investigate its mechanism of action in more detail, particularly its effects on ribosomal DNA transcription. Additionally, future studies could focus on developing more targeted delivery methods for this compound, in order to improve its specificity and reduce potential side effects.
Méthodes De Synthèse
N-(1-cyclopropylethyl)furan-2-carboxamide can be synthesized using a multi-step synthetic process. The starting material for the synthesis is furan-2-carboxylic acid, which is first converted to the corresponding acid chloride. This is then reacted with 1-cyclopropylethylamine to form the amide product.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)furan-2-carboxamide has been extensively studied in preclinical models, and has shown promising results in the treatment of cancer. It has been found to be particularly effective in the treatment of solid tumors, which are often resistant to traditional chemotherapy treatments. This compound has been shown to inhibit the growth of cancer cells by disrupting ribosomal DNA transcription, which is essential for the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(8-4-5-8)11-10(12)9-3-2-6-13-9/h2-3,6-8H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVISNFBNEXKQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
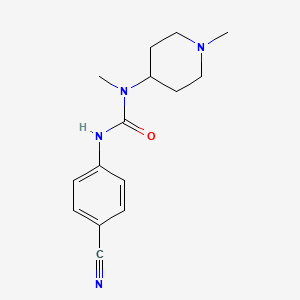
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
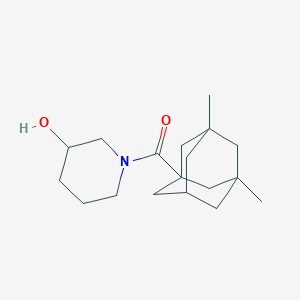
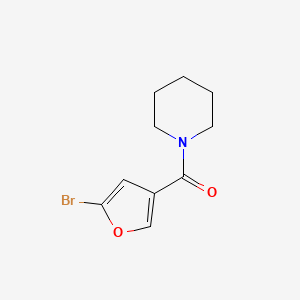
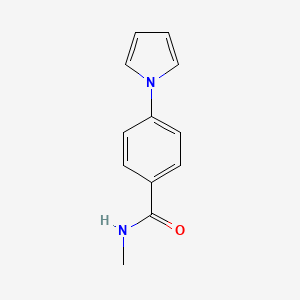
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)

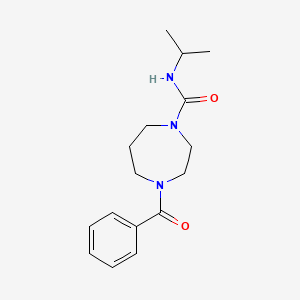
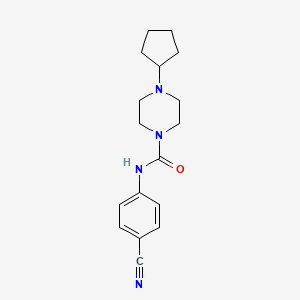
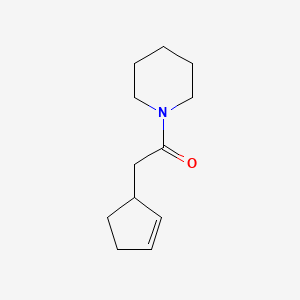
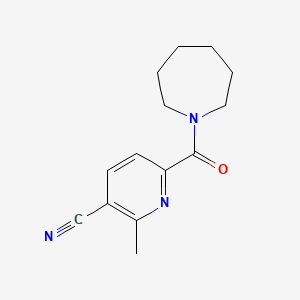
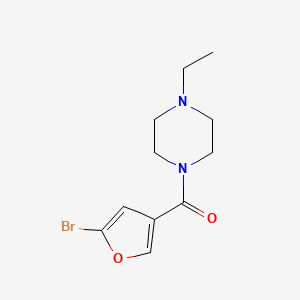
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
